molecular formula C22H24N4O2S B3202848 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021219-08-8

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No. B3202848
CAS RN: 1021219-08-8
M. Wt: 408.5 g/mol
InChI Key: TUTOFVUTLPOGDZ-UHFFFAOYSA-N
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Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, also known as BCTP, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This prevents the receptor from being activated by glutamate, a neurotransmitter that normally binds to mGluR5 and triggers downstream signaling pathways. By blocking mGluR5 activity, this compound can modulate various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce anxiety-like behavior and improve cognitive function in mice. It has also been shown to have analgesic effects in rats, suggesting its potential as a pain medication. However, further studies are needed to fully understand the range of effects that this compound can have on different physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors, which can be important for studying the role of mGluR5 in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 antagonists. This can make it more difficult to achieve the desired level of receptor blockade in some experiments.

Future Directions

There are several future directions for research on 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders that are associated with mGluR5 dysregulation, such as autism, schizophrenia, and addiction. Another area of interest is its potential as a tool for studying the role of mGluR5 in various physiological processes, such as pain perception and learning and memory. Additionally, further studies are needed to fully understand the range of effects that this compound can have on different physiological processes and to optimize its potency and selectivity as an mGluR5 antagonist.
In conclusion, this compound is a promising chemical compound that has shown potential in scientific research applications. Its selectivity for mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes, and its potential as a therapeutic agent for neurological and psychiatric disorders warrants further investigation.

Scientific Research Applications

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been studied for its potential as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and pain perception. This compound has been shown to selectively block the activity of mGluR5 without affecting other receptors, making it a valuable tool in studying the role of mGluR5 in various physiological processes.

properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-18-7-5-6-10-20(18)21-11-12-22(24-23-21)25-13-15-26(16-14-25)29(27,28)17-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOFVUTLPOGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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